2,5-Dimethyl-1,4-phenylenediamine

Conductive Polymers Polymer Solubility Processability

Specify 2,5-Dimethyl-1,4-phenylenediamine (CAS 6393-01-7) for unmatched organic-solvent processability in conductive P(dMe-pPD) films, spin-coating, and inkjet-printed devices. Its balanced autoxidation kinetics ensure predictable color development in oxidative hair dyes, outperforming faster or slower analogs. In aramid synthesis, it uniquely preserves >400 °C thermal stability while dramatically improving solubility versus unsubstituted p-phenylenediamine. Procure ≥98 % purity to avoid re-optimization of synthesis parameters and guarantee reproducible performance.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 6393-01-7
Cat. No. B181756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1,4-phenylenediamine
CAS6393-01-7
Synonyms2,5-dimethyl-1,4-benzoquinonediamine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)C)N
InChIInChI=1S/C8H12N2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,9-10H2,1-2H3
InChIKeyBWAPJIHJXDYDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-1,4-phenylenediamine (CAS 6393-01-7) – Procurement-Grade Identification for Specialty Polymer and Dye Intermediate Sourcing


2,5-Dimethyl-1,4-phenylenediamine (CAS 6393-01-7) is a symmetrically methyl-substituted para-phenylenediamine derivative classified as a primary aromatic diamine. With the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol, it exists as a crystalline solid with a melting point of 147–151°C . The compound is commercially available at technical grades (>98% purity) and functions primarily as a monomeric building block in the synthesis of specialty polymers, dyes, and advanced organic electronic materials . Its para-substitution pattern and electron-donating methyl groups confer distinct redox and solubility characteristics that differentiate it from unsubstituted and mono-substituted phenylenediamine analogs in industrial applications .

Technical Justification for Specifying 2,5-Dimethyl-1,4-phenylenediamine (6393-01-7) Over Unsubstituted or Alternative Methylated para-Phenylenediamines


Substitution of 2,5-dimethyl-1,4-phenylenediamine with unsubstituted p-phenylenediamine (pPD) or alternative methyl-substituted analogs without validation introduces quantifiable performance deviations in polymeric materials and redox-sensitive applications. The presence and specific positioning of methyl groups on the aromatic ring directly modulate oxidation potential, autoxidation kinetics, polymer chain packing, and resultant solubility [1]. As documented in comparative studies, these structural variations translate into measurable differences in polymer solubility profiles, thermal decomposition behavior, and electrochemical properties, making generic interchange scientifically unsound without re-optimization of synthesis and processing parameters [2].

Quantitative Differentiation of 2,5-Dimethyl-1,4-phenylenediamine (CAS 6393-01-7): A Procurement-Focused Evidence Compendium


Enhanced Polymer Solubility of Poly(2,5-dimethyl-p-phenylenediamine) Compared to Unsubstituted Poly(p-phenylenediamine)

In a systematic study of oxidative polymerizations, the polymer derived from 2,5-dimethyl-p-phenylenediamine (P(dMe-pPD)) exhibited significantly improved solubility in common organic solvents compared to the polymer derived from unsubstituted p-phenylenediamine (P(pPD)). This enhancement is a direct consequence of the methyl side groups disrupting polymer chain packing and reducing interchain interactions [1].

Conductive Polymers Polymer Solubility Processability

Intermediate Oxidation Rate: 2,5-Dimethyl vs. Tetramethylated p-Phenylenediamine Autoxidation Kinetics

The autoxidation rate of 2,5-dimethyl-p-phenylenediamine is reported to be intermediate relative to other methyl-substituted p-phenylenediamines. Specifically, its rate is slower than that of the more heavily substituted 2,3,5,6-tetramethyl-p-phenylenediamine, but faster than that of the 2-methyl derivative, under neutral pH conditions [1]. This graded response allows for tunable reactivity in redox-dependent processes.

Oxidation Kinetics Redox Chemistry Autoxidation

Comparative Cytotoxicity Profile: 2,5-Dimethylated p-Phenylenediamines Exhibit High in vitro Cytotoxicity

A comparative study evaluating the cytotoxic effectiveness of various p-phenylenediamines in BALB/c 3T3 mouse fibroblasts determined that tri- or dimethylated p-phenylenediamines, including the 2,5-dimethyl variant, were among the most cytotoxic derivatives tested. This group demonstrated higher cytotoxicity than the tetramethylated analogs [1]. This information is essential for risk assessment and handling protocols in procurement.

Cytotoxicity Toxicology Safety Assessment

Preserved High Thermal Stability in Polyamides Synthesized from 2,5-Dimethyl-1,4-phenylenediamine

While the introduction of methyl groups in aromatic polyamides synthesized from p-phenylenediamine derivatives leads to a decrease in thermal stability, the symmetrical 2,5-dimethyl substitution exhibits a less pronounced effect compared to unsymmetrical methyl substitution. The 2,5-dimethyl-p-phenylenediamine-derived polyamides retain high decomposition temperatures, remaining above 400°C in nitrogen, ensuring performance in high-temperature applications [1][2].

Polyamide Synthesis Thermal Stability Aromatic Polyamides

Evidence-Backed Application Scenarios for 2,5-Dimethyl-1,4-phenylenediamine (6393-01-7) in Specialty Polymer and Dye Formulation


Synthesis of Solution-Processable Conductive Polymers

2,5-Dimethyl-1,4-phenylenediamine is the preferred monomer over unsubstituted p-phenylenediamine when the target application requires a conductive polymer that can be processed from organic solvents. The significantly improved solubility of the resulting polymer, P(dMe-pPD), enables techniques like spin-coating, dip-coating, and inkjet printing for fabricating electronic devices, sensors, and antistatic coatings [1].

Formulation of Oxidation Hair Dyes with Controlled Color Development Kinetics

For oxidation hair dye formulations, this compound offers a balanced autoxidation rate intermediate between the more reactive tetramethylated and less reactive monomethylated analogs. This property allows formulators to achieve predictable color development profiles, which is a key differentiator in product performance and consumer safety relative to dyes using faster or slower oxidizing primary intermediates [2].

Production of High-Performance Polyamide Fibers and Films Requiring Enhanced Processability

When synthesizing aromatic polyamides (aramids) for applications demanding both high thermal stability and improved solubility for processing, 2,5-dimethyl-1,4-phenylenediamine is the strategic choice. It provides a crucial balance by increasing solubility and processability compared to polymers from unsubstituted p-phenylenediamine, while better preserving the high thermal decomposition threshold (>400°C) compared to materials made with unsymmetrical methyl-substituted diamines [3][4].

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